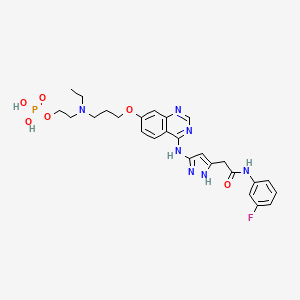

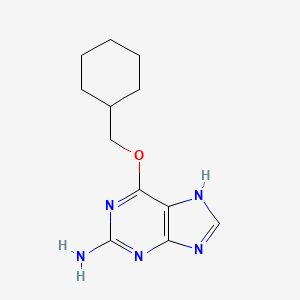

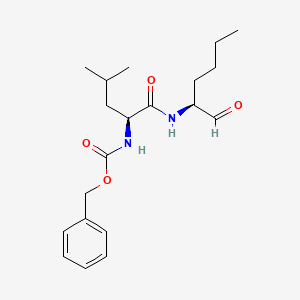

![molecular formula C23H15NO3 B1684025 4-[5-(4-Methoxyphenyl)-2-oxazolyl]-9H-Fluoren-9-one CAS No. 313367-92-9](/img/structure/B1684025.png)

4-[5-(4-Methoxyphenyl)-2-oxazolyl]-9H-Fluoren-9-one

Vue d'ensemble

Description

“4-[5-(4-Methoxyphenyl)-2-oxazolyl]-9H-Fluoren-9-one” is a compound with the molecular formula C23H15NO3 . It has a molecular weight of 353.4 g/mol . The IUPAC name of this compound is 4-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]fluoren-9-one .

Molecular Structure Analysis

The compound has a complex structure that includes a five-membered aromatic ring of oxazole with atoms of nitrogen and oxygen . The InChI string and Canonical SMILES for this compound are also provided .

Physical And Chemical Properties Analysis

The compound has a number of computed properties. It has a XLogP3-AA value of 4.8, indicating its lipophilicity . It has no hydrogen bond donors and four hydrogen bond acceptors . The compound has three rotatable bonds . Its exact mass and monoisotopic mass are both 353.10519334 g/mol . The topological polar surface area is 52.3 Ų . The compound has 27 heavy atoms .

Applications De Recherche Scientifique

Based on the information available, here is a comprehensive analysis of the scientific research applications of UA62784:

Cancer Research: Inhibitor of CENP-E Kinesin-Like Protein

UA62784 has been identified as a novel fluorenone with inhibitory activity against the centromere protein E (CENP-E) kinesin-like protein. This compound has shown selectivity in isogenic pancreatic carcinoma cell lines with a deletion of the DPC4 gene, making it a potential therapeutic option for pancreatic cancer treatment .

Selective Cytotoxicity in Pancreatic Cancer Cells

Research indicates that UA62784 is highly cytotoxic within the nano-molar range against human pancreatic cancer cell lines that bear a deletion of the tumor suppressor gene dpc4 (deleted in pancreas cancer locus 4). The cytotoxic action of UA62784 is attributed to its effect on CENP-E .

Cell Cycle Arrest and Reversibility

UA62784 has been observed to arrest cells in mitosis, specifically prophase-prometaphase. This effect is readily reversible, with cells redistributing in the cell cycle within 3 hours following drug removal, suggesting potential applications in studying cell cycle dynamics and developing reversible anticancer therapies .

Mécanisme D'action

Target of Action

The primary target of UA62784 is the centromere protein E (CENP-E) kinesin-like protein . CENP-E plays a crucial role in the proper segregation of chromosomes during cell division .

Mode of Action

UA62784 inhibits the microtubule-associated ATPase activity of CENP-E , causing mitotic arrest .

Biochemical Pathways

UA62784 affects the mitotic spindle assembly checkpoint , a surveillance mechanism that monitors the attachment of microtubules to the kinetochores and the tension exerted by these attachments . By inhibiting CENP-E, UA62784 disrupts this checkpoint, leading to mitotic arrest and cell death .

Pharmacokinetics

Its potent cytotoxicity against pancreatic cancer cell lines suggests it may have favorable bioavailability .

Result of Action

UA62784 promotes the accumulation of mammalian cells in mitosis due to aberrant mitotic spindles . Treatment of cancerous cell lines with UA62784 is lethal, following the activation of apoptosis signaling .

Action Environment

The environment in which UA62784 acts is primarily the intracellular space of cancer cells. Its efficacy may be influenced by factors such as the genetic makeup of the cells (e.g., deletion of the DPC4 gene in pancreatic carcinoma cell lines ) and the presence of other drugs (e.g., vinblastine ).

Propriétés

IUPAC Name |

4-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]fluoren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15NO3/c1-26-15-11-9-14(10-12-15)20-13-24-23(27-20)19-8-4-7-18-21(19)16-5-2-3-6-17(16)22(18)25/h2-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVICLWPFAQYZLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(O2)C3=C4C5=CC=CC=C5C(=O)C4=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391982 | |

| Record name | UA62784 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[5-(4-Methoxyphenyl)-2-oxazolyl]-9H-Fluoren-9-one | |

CAS RN |

313367-92-9 | |

| Record name | UA62784 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UA62784 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

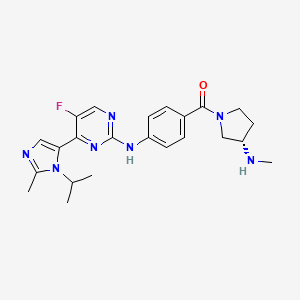

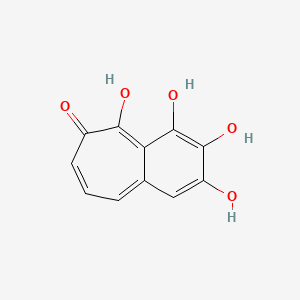

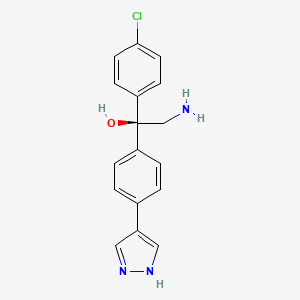

![N-(6-fluoro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide](/img/structure/B1683960.png)

![6-(2,6-Dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B1683963.png)